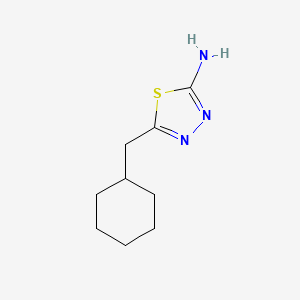![molecular formula C17H18N4O4 B2570873 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 2097909-71-0](/img/structure/B2570873.png)
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and an oxazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxazolidinone ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes. The pyrrolidine ring can enhance binding affinity and specificity, while the oxazolidinone structure may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and are known for their biological activity, including antifungal, antibacterial, and anticancer properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely used in medicinal chemistry due to their ability to modulate biological activity.
Oxazolidinone derivatives: These compounds are known for their antibacterial properties and are used in the development of antibiotics.
Uniqueness
3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one is unique due to the combination of these three moieties in a single molecule. This unique structure allows for a diverse range of interactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(11-21-7-8-24-17(21)23)20-6-5-12(10-20)25-15-9-18-13-3-1-2-4-14(13)19-15/h1-4,9,12H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIQGZXYGVWVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)


![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)








![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2570813.png)
